molecular formula C15H16ClNO B15338956 3-(4-Phenoxyphenyl)azetidine Hydrochloride

3-(4-Phenoxyphenyl)azetidine Hydrochloride

Katalognummer: B15338956
Molekulargewicht: 261.74 g/mol
InChI-Schlüssel: VHHWBBZCXHGCCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Phenoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring . The phenoxyphenyl group can be introduced through nucleophilic substitution reactions. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of 3-(4-Phenoxyphenyl)azetidine Hydrochloride may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Phenoxyphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety .

Wissenschaftliche Forschungsanwendungen

3-(4-Phenoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Phenoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to engage in various biochemical pathways. The phenoxyphenyl group can interact with biological receptors, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)azetidine Hydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H16ClNO

Molekulargewicht

261.74 g/mol

IUPAC-Name

3-(4-phenoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H

InChI-Schlüssel

VHHWBBZCXHGCCK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.